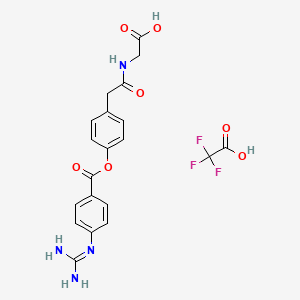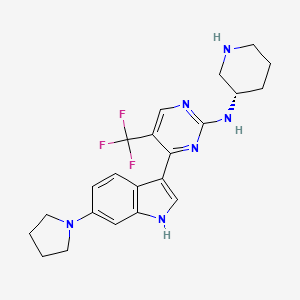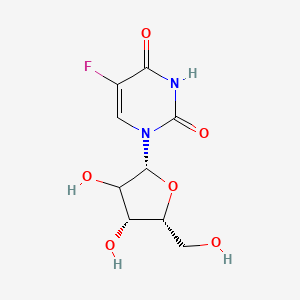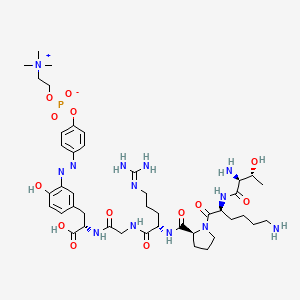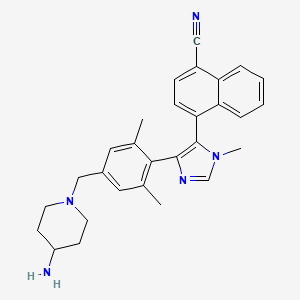
Nsd2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nsd2-IN-1 is a potent and highly selective inhibitor of the nuclear receptor-binding SET domain protein 2 (NSD2), specifically targeting the PWWP1 domain. NSD2 is a histone lysine methyltransferase that plays a crucial role in chromatin remodeling and gene expression regulation. The inhibition of NSD2 by this compound has shown promising results in inducing apoptosis and cell cycle arrest, making it a potential therapeutic agent for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nsd2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Nsd2-IN-1 primarily undergoes binding interactions with the NSD2-PWWP1 domain, leading to inhibition of its methyltransferase activity. The compound does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution in its role as an inhibitor .
Common Reagents and Conditions: The synthesis of this compound involves the use of various organic reagents, solvents, and catalysts. Specific details about these reagents and conditions are proprietary, but they generally include common organic synthesis reagents such as amines, acids, and bases under controlled temperature and pressure conditions .
Major Products Formed: The primary product formed from the synthesis of this compound is the inhibitor itself. During its interaction with NSD2, the major outcome is the inhibition of NSD2’s methyltransferase activity, leading to downstream effects such as apoptosis and cell cycle arrest .
Scientific Research Applications
Nsd2-IN-1 has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in cancer research, where it is used to study the role of NSD2 in tumorigenesis and to develop targeted therapies for cancers associated with NSD2 overexpression or mutation . Additionally, this compound can be used in epigenetic studies to understand the mechanisms of histone modification and gene expression regulation .
Mechanism of Action
Nsd2-IN-1 exerts its effects by binding to the PWWP1 domain of NSD2, thereby inhibiting its histone lysine methyltransferase activity. This inhibition prevents the dimethylation of histone H3 at lysine 36 (H3K36me2), a modification associated with active transcription. The reduction in H3K36me2 levels leads to changes in chromatin structure and gene expression, ultimately resulting in apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Nsd2-IN-1 is unique in its high selectivity and potency for the NSD2-PWWP1 domain. Similar compounds include other inhibitors of the NSD family, such as those targeting NSD1 and NSD3. These compounds also inhibit histone methyltransferase activity but may have different selectivity profiles and therapeutic applications . Some known inhibitors of NSD2 include DA3003-1, PF03882845, chaetocin, TC, LPA5, and ABT-199 .
Properties
Molecular Formula |
C29H31N5 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
4-[5-[4-[(4-aminopiperidin-1-yl)methyl]-2,6-dimethylphenyl]-3-methylimidazol-4-yl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C29H31N5/c1-19-14-21(17-34-12-10-23(31)11-13-34)15-20(2)27(19)28-29(33(3)18-32-28)26-9-8-22(16-30)24-6-4-5-7-25(24)26/h4-9,14-15,18,23H,10-13,17,31H2,1-3H3 |
InChI Key |
YELBNEVEPNGEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=CC=C(C4=CC=CC=C43)C#N)C)CN5CCC(CC5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


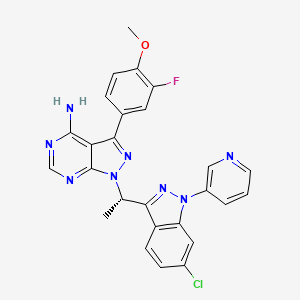
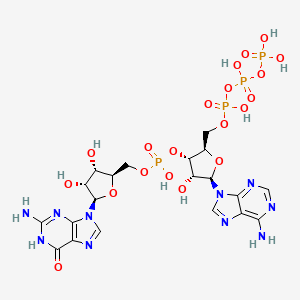
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)
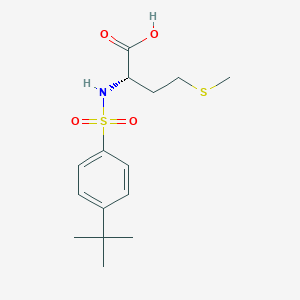
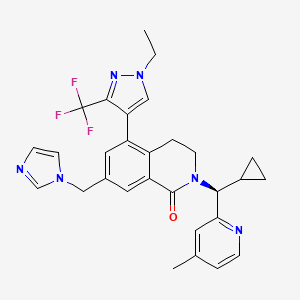
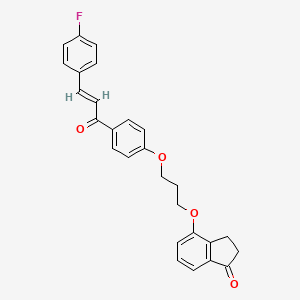
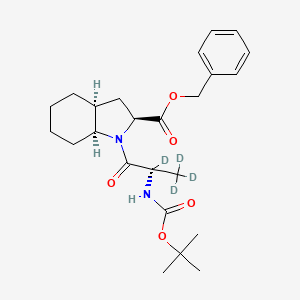
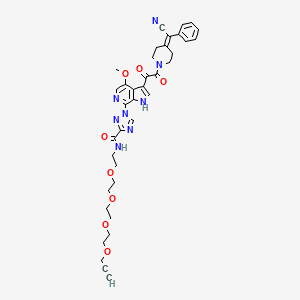
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
